
N,N-Dimethylundeca-2,4,8-trienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylundeca-2,4,8-trienamide is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of three conjugated double bonds and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylundeca-2,4,8-trienamide typically involves the reaction of an appropriate carboxylic acid derivative with N,N-dimethylamine. One common method is the reaction of undeca-2,4,8-trienoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylundeca-2,4,8-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylundeca-2,4,8-trienamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide functional group and conjugated double bonds. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
N,N-Dimethylundeca-2,4,8-trienamide can be compared with other similar compounds, such as:
N-Isobutylundeca-2,4,8-trienamide: Similar structure but with an isobutyl group instead of a dimethyl group.
N,N-Dimethylundeca-2,4,6-trienamide: Similar structure but with double bonds at different positions.
This compound derivatives: Various derivatives with different substituents on the amide nitrogen or the carbon chain.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .
Propiedades
Número CAS |
795309-53-4 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N,N-dimethylundeca-2,4,8-trienamide |
InChI |
InChI=1S/C13H21NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h5-6,9-12H,4,7-8H2,1-3H3 |
Clave InChI |
ZCLPWZBAXCWPLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCC=CC=CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



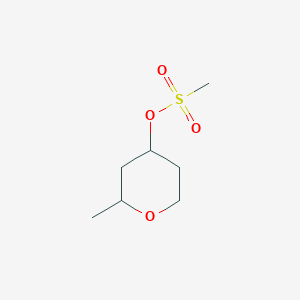
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
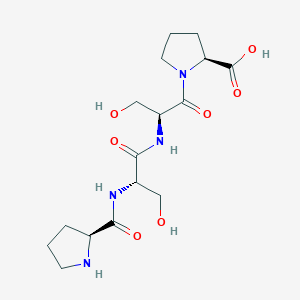


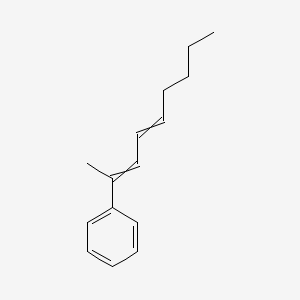
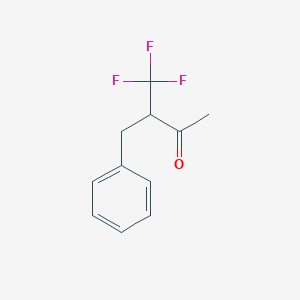
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
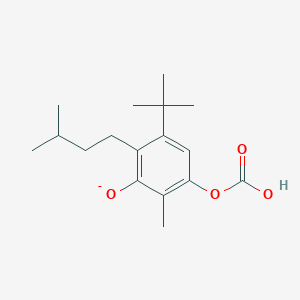
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)
![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)
